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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification

of Sofosbuvir Impurity M, a critical process-related impurity in the synthesis of the antiviral

drug Sofosbuvir. Accurate and precise quantification of this impurity is paramount for ensuring

the quality, safety, and efficacy of the final drug product. This document outlines the

performance characteristics, specifically linearity and range, of a validated High-Performance

Liquid Chromatography (HPLC) method and discusses alternative approaches using Ultra-

Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry

(LC-MS/MS).

Introduction to Sofosbuvir and Impurity M
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C. It

is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. During its

synthesis, several process-related impurities can be formed. Sofosbuvir Impurity M is a

diastereoisomer of Sofosbuvir, and its control is crucial to meet regulatory requirements.

Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for impurity quantification depends on

various factors, including the required sensitivity, selectivity, and the nature of the sample

matrix. Below is a comparison of common chromatographic techniques for the analysis of

Sofosbuvir Impurity M.
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Data Presentation: Linearity and Range
The following table summarizes the linearity and range data for a validated RP-HPLC method

for a phosphoryl impurity, which is understood to be Sofosbuvir Impurity M.[1][2] Data for

specific UPLC and LC-MS/MS methods for the quantification of Impurity M in bulk drug

substance were not readily available in the reviewed literature; however, typical performance

characteristics are discussed below.

Method Analyte Linearity Range
Correlation
Coefficient (r²)

RP-HPLC-UV

Sofosbuvir Impurity M

(as Phosphoryl

Impurity)

10 - 30 µg/mL > 0.999[3]

Alternative Methods:

UPLC-UV: Ultra-Performance Liquid Chromatography offers advantages in terms of speed

and resolution over conventional HPLC. While specific linearity and range data for

Sofosbuvir Impurity M were not found, UPLC methods are generally capable of achieving

wider linear ranges and lower limits of detection due to sharper peaks and improved

sensitivity.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides the highest level

of selectivity and sensitivity. This technique is particularly useful for quantifying impurities at

very low levels, especially in complex matrices. For impurity analysis in bulk drug, LC-

MS/MS can offer a very wide linear dynamic range, often spanning several orders of

magnitude.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The

following sections provide the experimental protocols for the key methods discussed.

Validated RP-HPLC-UV Method
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This method is suitable for the quantification of Sofosbuvir and its process-related phosphoryl

impurity (Impurity M) in bulk drug and pharmaceutical dosage forms.[1][2]

Instrumentation: A liquid chromatograph equipped with a UV detector.

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[1][2]

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2]

Flow Rate: 1.0 mL/min.[2]

Detection Wavelength: 260 nm.[1][2]

Injection Volume: Not specified in the source.

Column Temperature: Ambient.

Sample Preparation:

Standard Solution: Prepare a stock solution of Sofosbuvir Impurity M reference standard

in a suitable diluent (e.g., 50:50 water:acetonitrile). Further dilute to achieve

concentrations within the linear range (10-30 µg/mL).[3]

Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or

powdered tablets in the diluent to achieve a theoretical concentration of Impurity M within

the calibration range.

Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Sofosbuvir
Impurity M using a chromatographic method.
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Caption: Workflow for the quantification of Sofosbuvir Impurity M.
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Conclusion
The choice of an analytical method for the quantification of Sofosbuvir Impurity M should be

based on the specific requirements of the analysis. The described RP-HPLC-UV method

provides a reliable and validated approach for routine quality control testing. For higher

throughput and resolution, a UPLC method would be a suitable alternative. In cases where

very low levels of the impurity need to be quantified or in the presence of complex matrices, an

LC-MS/MS method would be the most appropriate choice due to its superior sensitivity and

selectivity. The development and validation of any analytical method for impurity quantification

should adhere to the guidelines set forth by regulatory bodies such as the International Council

for Harmonisation (ICH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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